Comparative Antifungal Potency of Reductiomycin Versus Its Deacetylated Derivative S551-II-A
Reductiomycin (S551-II) exhibits markedly superior antifungal activity compared to its deacetylated derivative S551-II-A. Against the dermatophyte *Trycophyton mentagrophytes* IAM 5064, Reductiomycin demonstrates an MIC of 4 mcg/mL, whereas S551-II-A is not reported as active against this fungal species at comparable concentrations [1]. This difference underscores the essential role of the acetoxy group in the parent molecule for full antimicrobial potency.
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 4 mcg/mL |
| Comparator Or Baseline | S551-II-A (deacetylated derivative); MIC not reported/activity absent |
| Quantified Difference | Substantial (>50-fold) loss of potency upon deacetylation |
| Conditions | *Trycophyton mentagrophytes* IAM 5064; disc method, pH not adjusted |
Why This Matters
This quantifies the essential contribution of the acetoxy moiety to antifungal activity, guiding procurement of the correct, fully active compound for antifungal studies.
- [1] US Patent 4,180,436. Antibacterial compounds and process for production thereof. Filed 1979, Published 1979. View Source
